Bemotrizinol
Overview
Description
It is marketed under various names, including Parsol Shield, Tinosorb S, and Escalol S . Bemotrizinol is a broad-spectrum UV absorber, effectively absorbing both UVB and UVA rays, with absorption peaks at 310 and 340 nm . It is highly photostable, maintaining its efficacy even after prolonged exposure to sunlight .
Mechanism of Action
Target of Action
Bemotrizinol, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine, is an organic UV filter . Its primary targets are UVA and UVB rays . These rays are forms of ultraviolet radiation that can cause harm to the skin, leading to conditions such as sunburn, premature aging, and skin cancer .
Mode of Action
This compound operates through both chemical and physical properties . It absorbs both UVA and UVB rays , converting the harmful UV energy into less damaging forms . This prevents the UV radiation from penetrating the skin and causing damage . This compound is also claimed to be photostable, which increases its onset of action and its efficiency in providing protection against UV rays upon topical application .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of free radicals induced by UV radiation . By absorbing the UV-A and UVB rays, this compound serves to prevent the formation of these harmful free radicals .
Pharmacokinetics
This compound has low skin penetration, forming a thin, invisible film on the skin’s surface that reflects and scatters UV rays . This physical barrier helps to further block UV radiation from reaching the deeper layers of the skin . In a clinical trial, out of 299 plasma samples analyzed, only 13 (4.3%) had detectable this compound levels . This indicates low systemic exposure to the compound .
Result of Action
The primary result of this compound’s action is the prevention of sunburn, premature aging, and skin cancer caused by UV radiation . It minimizes erythema and provides excellent anti-aging effects as well as protectant effects on the skin’s antioxidant defense system .
Action Environment
This compound is more fat-soluble (oil soluble in cosmetic oils) compared to older broad-spectrum chemical agents, aiding in its efficacy and broad-spectrum activity . Its photostability ensures continuous protection over time without losing its potency, even after prolonged exposure to sunlight . This makes this compound an effective and safe sunscreen ingredient for protecting the skin from harmful UV radiation .
Biochemical Analysis
Biochemical Properties
Bemotrizinol is a broad-spectrum UV absorber, absorbing UVB as well as UVA rays . It has two absorption peaks, 310 and 340 nm . It is highly photostable .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to absorb UV rays and protect cells from UV-induced damage . By absorbing UV radiation, this compound can prevent DNA damage and other cellular changes associated with UV exposure .
Molecular Mechanism
This compound exerts its effects at the molecular level by absorbing UV radiation, thereby preventing it from reaching and damaging cellular components . This includes preventing the formation of pyrimidine dimers in DNA, which can lead to mutations and skin cancer .
Temporal Effects in Laboratory Settings
This compound is highly photostable . Even after 50 minimal erythemal doses (MEDs), 98.4% remains intact . It helps prevent the photodegradation of other sunscreen actives like avobenzone .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Its effectiveness as a UV absorber suggests that it could provide significant protection against UV-induced skin damage at appropriate dosages .
Transport and Distribution
As an oil-soluble compound, it is likely to be distributed in lipid-rich areas of cells and tissues .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its oil-solubility. It may be localized in lipid-rich areas of the cell, such as the cell membrane
Preparation Methods
Bemotrizinol is synthesized through a multi-step reaction process. The synthetic route involves the use of aluminum (III) chloride and sulfolane at temperatures ranging from 40 to 60°C, followed by further reaction with sodium carbonate in N,N-dimethylformamide at 125°C . The industrial production of this compound typically involves high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Bemotrizinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of this compound.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bemotrizinol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Bemotrizinol is unique among UV absorbers due to its high photostability and broad-spectrum absorption. Similar compounds include:
Avobenzone: Another broad-spectrum UV absorber, but less photostable compared to this compound.
Octocrylene: Often used in combination with other UV filters to enhance photostability, but has a narrower absorption range.
Oxybenzone: Absorbs UVB and some UVA rays, but has been associated with potential estrogenic effects.
This compound stands out due to its ability to maintain stability and efficacy even after prolonged exposure to sunlight, making it one of the most effective UV absorbers available .
Properties
IUPAC Name |
5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAMCHGMPYWHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896984 | |
Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
>400 | |
Record name | Bemotrizinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
Record name | Bemotrizinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
By absorbing UV-A and UVB rays ranging from 280 to 400nm, bemotrizinol serves to prevent the formation of free radicals induced by UV radiation. | |
Record name | Bemotrizinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187393-00-6 | |
Record name | Bemotrizinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187393-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bemotrizinol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187393006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bemotrizinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bemotrizinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BEMOTRIZINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWZ1720CBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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A: Unlike other UV filters that primarily absorb UV radiation, Bemotrizinol exhibits a dual mechanism. It absorbs both UVA and UVB rays, converting them into less harmful energy, and simultaneously reflects a portion of the UV radiation away from the skin. [, , , , , , , ]
A: this compound is an organic compound with the IUPAC name 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]. It has a molecular formula of C41H50N6O2 and a molecular weight of 626.88 g/mol. [, ]
A: While specific spectroscopic data wasn't detailed in the provided research papers, techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction have been used to characterize this compound within formulated products. [, ]
A: Research suggests this compound demonstrates good compatibility with various sunscreen ingredients. It has been successfully incorporated into oil-in-water nanoemulsions [], carnauba wax-based nanostructured lipid carriers [], and traditional cream formulations. [, ]
A: Studies indicate that this compound possesses commendable photostability, meaning it retains its UV-filtering capabilities even after prolonged exposure to UV radiation. [, , ]
ANone: this compound is primarily recognized for its UV-filtering properties and not its catalytic activity. Therefore, information regarding its catalytic properties and applications wasn't found within the provided research papers.
A: Yes, molecular modeling has been employed to understand this compound's structure-activity relationship, specifically focusing on how its molecular structure contributes to its UV absorption properties. []
ANone: While specific SAR studies weren't detailed in the provided papers, it's generally understood that even minor structural modifications to UV filters can significantly impact their absorption spectrum and photostability. Research emphasizing this compound's SAR would be valuable.
A: Incorporating this compound into nanocarriers, such as nanostructured lipid carriers, has demonstrated improved stability and controlled release properties. [] Furthermore, careful selection of co-ingredients in the formulation plays a crucial role in maintaining its stability over time. [, , ]
A: While approved in Europe and Australia, this compound, along with other new sunscreen active ingredients, has faced delays in gaining approval from the US FDA. Concerns regarding testing requirements, including cost and animal use, have spurred debate on alternative testing methods. []
A: this compound has demonstrated efficacy in both in vitro and ex vivo studies. Research shows its ability to enhance SPF values in various formulations [, , ] and reduce UV-induced lipid peroxidation in the stratum corneum, indicating its protective effect against UV-induced skin damage. [, ]
ANone: this compound's mechanism of action involves absorbing and reflecting UV radiation, which are physical processes. Therefore, the development of resistance to this type of UV protection is not anticipated.
A: While generally considered safe for topical use, some cases of allergic contact dermatitis related to this compound have been reported, primarily linked to the presence of decyl glucoside in some formulations. [] Further research is crucial to fully understand its long-term safety profile.
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